

Spectroscopic Profile of 3,5-Difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluorobenzaldehyde

Cat. No.: B1330607

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Difluorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic properties.

Spectroscopic Data Summary

The spectroscopic data for **3,5-Difluorobenzaldehyde** (CAS No: 32085-88-4, Molecular Formula: C₇H₄F₂O, Molecular Weight: 142.10 g/mol) is summarized below.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **3,5-Difluorobenzaldehyde** exhibits signals corresponding to the aldehydic and aromatic protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.98	s	-	-CHO
7.52	m	-	H-2, H-6
7.30	m	-	H-4

Note: Specific coupling constants were not available in the searched literature. The multiplicity of the aromatic protons is complex due to coupling with adjacent fluorine atoms.

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
189.2	C=O
163.5 (dd, J=250, 12 Hz)	C-3, C-5
138.2 (t, J=10 Hz)	C-1
115.5 (m)	C-2, C-6
112.8 (t, J=26 Hz)	C-4

Note: The assignments and coupling constants are based on typical values for similar fluorinated benzaldehydes and may vary slightly depending on the experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3,5-Difluorobenzaldehyde** shows characteristic absorption bands for the aldehyde and fluoroaromatic moieties.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2830, ~2730	Medium	C-H stretch (aldehyde)
~1705	Strong	C=O stretch (aromatic aldehyde)[3][4]
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1300-1100	Strong	C-F stretch
~870	Strong	C-H out-of-plane bend (aromatic)

Note: The exact positions of the peaks can vary. Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For aromatic aldehydes, the molecular ion peak is typically intense.[5]

m/z	Relative Intensity	Assignment
142	High	[M] ⁺ (Molecular ion)
141	High	[M-H] ⁺
113	Medium	[M-CHO] ⁺
85	Medium	[M-CHO-CO] ⁺

Note: The fragmentation pattern of aromatic aldehydes often shows a strong peak for the loss of the hydrogen atom from the aldehyde group ([M-1]) and the loss of the entire aldehyde group ([M-29]).[5][6]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

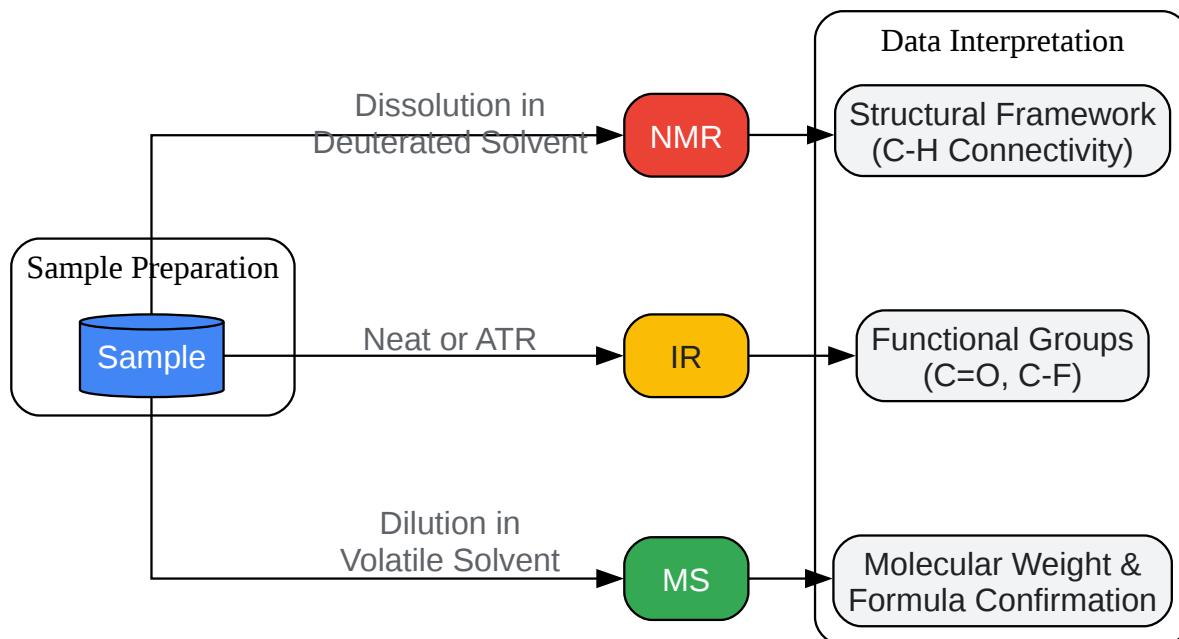
NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **3,5-Difluorobenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^{[7][8]} Filter the solution into a 5 mm NMR tube to a height of about 4-5 cm.^{[7][8]}
- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.
- Acquisition Parameters:
 - Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.^[8]
 - ^1H NMR: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

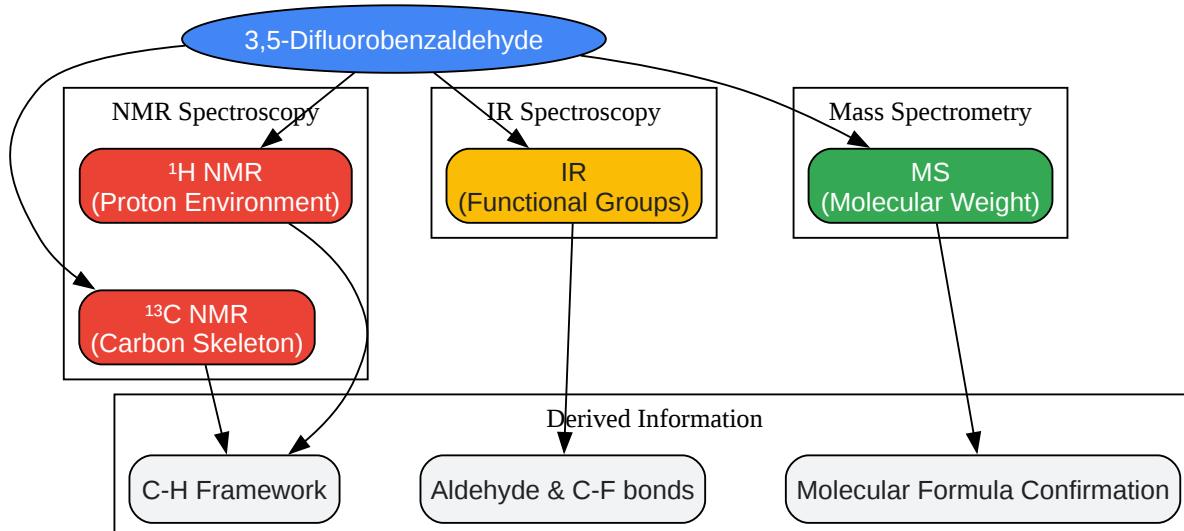
- Sample Preparation:
 - Neat (Liquid): A drop of the liquid sample is placed between two KBr or NaCl plates.
 - ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry


- Sample Preparation: Prepare a dilute solution of the sample (around 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.^[9] Further dilution may be necessary

depending on the instrument's sensitivity.

- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used. Gas Chromatography-Mass Spectrometry (GC-MS) is also a common method for volatile compounds like aldehydes.[\[10\]](#)
- Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.


Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for **3,5-Difluorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow of spectroscopic analysis for **3,5-Difluorobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Information derived from each spectroscopic technique for **3,5-Difluorobenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]
- 6. GCMS Section 6.11.4 [people.whitman.edu]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. organomation.com [organomation.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Difluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330607#spectroscopic-data-for-3-5-difluorobenzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com